molecular formula C20H10F6N2O B2805159 2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-65-1

2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No. B2805159
CAS RN: 338964-65-1
M. Wt: 408.303
InChI Key: RZGOPYOWALBCAG-UHFFFAOYSA-N
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Description

The compound “2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a complex organic molecule that likely belongs to the class of compounds known as trifluoromethylpyridines . Trifluoromethylpyridines and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and their derivatives is typically achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is not detailed in the search results.

Scientific Research Applications

Anticancer Agents

The TFM group has been harnessed in the design of several FDA-approved drugs. Notably, sorafenib , a kinase inhibitor used for advanced hepatocellular carcinoma (primary liver cancer), contains a TFM moiety in its structure . Researchers continue to explore novel TFM-based compounds for their potential anticancer properties.

Radical Trifluoromethylation Reactions

Researchers have developed innovative methods for introducing the TFM group into organic molecules. Trifluoromethylation reactions enable the synthesis of diverse compounds with enhanced properties. These reactions are particularly valuable in drug discovery and materials science .

Proteomics Research

Specialty compounds like 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (CAS 36701-89-0) serve as valuable tools in proteomics research. Scientists use them to study protein interactions, post-translational modifications, and cellular signaling pathways .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2O/c21-19(22,23)15-4-1-3-12(8-15)14-7-13(10-27)18(28-11-14)29-17-6-2-5-16(9-17)20(24,25)26/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGOPYOWALBCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

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